molecular formula C18H24N4O3S B11167044 1-(furan-2-ylcarbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B11167044
M. Wt: 376.5 g/mol
InChI Key: GYYLYTGTFRJFQN-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperidine-4-carboxamide under controlled conditions. The thiadiazole ring is introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carbonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiadiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(furan-2-carbonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
  • 1-(furan-2-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Uniqueness

1-(furan-2-carbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The pentyl group on the thiadiazole ring, for example, may influence the compound’s lipophilicity and ability to interact with biological membranes.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H24N4O3S/c1-2-3-4-7-15-20-21-18(26-15)19-16(23)13-8-10-22(11-9-13)17(24)14-6-5-12-25-14/h5-6,12-13H,2-4,7-11H2,1H3,(H,19,21,23)

InChI Key

GYYLYTGTFRJFQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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